Cas no 20444-09-1 (2-Nitrobenzyl p-toluenesulfonate)

2-Nitrobenzyl p-toluenesulfonate 化学的及び物理的性質

名前と識別子

-

- 2-Nitrobenzyl p-toluenesulfonate

- (2-nitrophenyl)methyl 4-methylbenzenesulfonate

- Benzenemethanol, 2-nitro-, 4-methylbenzenesulfonate

- DTXSID00340110

- EN300-37153115

- AKOS022009639

- SCHEMBL59186

- 20444-09-1

- 2-Nitrobenzyl 4-methylbenzenesulfonate #

- (2-nitrophenyl)methyl 4-methylbenzene-1-sulfonate

- o-nitrobenzyl tosylate

- Benzenemethanol, 2-nitro-, 4-methylbenzenesulfonate (ester)

- 2-Nitrobenzyl 4-methylbenzenesulfonate

- 2-nitrobenzyl tosylate

-

- インチ: InChI=1S/C14H13NO5S/c1-11-6-8-13(9-7-11)21(18,19)20-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3

- InChIKey: MCVVDMSWCQUKEV-UHFFFAOYSA-N

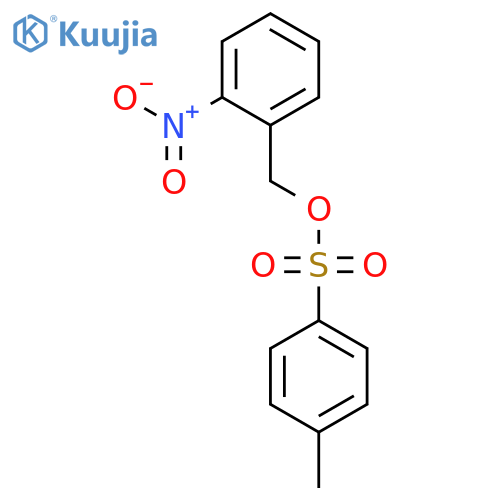

- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 307.05144369g/mol

- どういたいしつりょう: 307.05144369g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 445

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 97.6Ų

2-Nitrobenzyl p-toluenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37153115-2.5g |

(2-nitrophenyl)methyl 4-methylbenzene-1-sulfonate |

20444-09-1 | 95.0% | 2.5g |

$810.0 | 2025-03-18 | |

| Enamine | EN300-37153115-0.25g |

(2-nitrophenyl)methyl 4-methylbenzene-1-sulfonate |

20444-09-1 | 95.0% | 0.25g |

$381.0 | 2025-03-18 | |

| Enamine | EN300-37153115-0.5g |

(2-nitrophenyl)methyl 4-methylbenzene-1-sulfonate |

20444-09-1 | 95.0% | 0.5g |

$397.0 | 2025-03-18 | |

| Enamine | EN300-37153115-0.1g |

(2-nitrophenyl)methyl 4-methylbenzene-1-sulfonate |

20444-09-1 | 95.0% | 0.1g |

$364.0 | 2025-03-18 | |

| Enamine | EN300-37153115-0.05g |

(2-nitrophenyl)methyl 4-methylbenzene-1-sulfonate |

20444-09-1 | 95.0% | 0.05g |

$348.0 | 2025-03-18 | |

| Enamine | EN300-37153115-1.0g |

(2-nitrophenyl)methyl 4-methylbenzene-1-sulfonate |

20444-09-1 | 95.0% | 1.0g |

$414.0 | 2025-03-18 | |

| Enamine | EN300-37153115-10.0g |

(2-nitrophenyl)methyl 4-methylbenzene-1-sulfonate |

20444-09-1 | 95.0% | 10.0g |

$1778.0 | 2025-03-18 | |

| Enamine | EN300-37153115-5.0g |

(2-nitrophenyl)methyl 4-methylbenzene-1-sulfonate |

20444-09-1 | 95.0% | 5.0g |

$1199.0 | 2025-03-18 |

2-Nitrobenzyl p-toluenesulfonate 関連文献

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

2-Nitrobenzyl p-toluenesulfonateに関する追加情報

Introduction to 2-Nitrobenzyl p-toluenesulfonate (CAS No. 20444-09-1)

2-Nitrobenzyl p-toluenesulfonate, with the chemical formula C13H14O6NS, is a specialized organic compound widely utilized in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number CAS No. 20444-09-1, has garnered significant attention due to its unique structural properties and versatile applications in synthetic chemistry and drug development.

The molecular structure of 2-Nitrobenzyl p-toluenesulfonate consists of a nitro group attached to a benzyl moiety, which is further sulfonated at the para position with respect to the methyl group. This arrangement imparts distinct reactivity and stability characteristics, making it an invaluable reagent in various biochemical assays and synthetic protocols.

In recent years, 2-Nitrobenzyl p-toluenesulfonate has been increasingly employed in the synthesis of modified nucleotides and nucleoside analogs. These derivatives are crucial in the development of antiviral and anticancer agents, where precise modifications at the nucleotide level can significantly enhance therapeutic efficacy. The nitro group in the molecule facilitates electrophilic substitution reactions, allowing for further functionalization and diversification of the nucleotide backbone.

One of the most notable applications of 2-Nitrobenzyl p-toluenesulfonate is in the field of peptide synthesis. The benzyl protecting group is commonly used to safeguard amino groups during peptide coupling reactions, ensuring high yield and purity. Upon completion of the synthesis, the benzyl group can be selectively removed under mild acidic conditions, revealing the free amino group for subsequent modifications or coupling steps. This makes it an indispensable tool in solid-phase peptide synthesis (SPPS).

The sulfonate moiety in 2-Nitrobenzyl p-toluenesulfonate contributes to its solubility in polar solvents, which is advantageous for various biochemical applications. This property allows researchers to easily incorporate this compound into aqueous-based reaction systems, facilitating its use in enzyme kinetics studies, protein modification assays, and other biological investigations.

Recent advancements in drug discovery have highlighted the importance of bioisosteric replacements to improve pharmacokinetic properties. The nitro group in CAS No. 20444-09-1 can be replaced with other functional groups to achieve desired metabolic stability or binding affinity. For instance, nitro-reduction products have been explored as potential prodrugs or intermediates in medicinal chemistry.

The role of 2-Nitrobenzyl p-toluenesulfonate extends beyond synthetic chemistry into analytical methodologies. Its well-defined reactivity makes it a suitable candidate for developing new chromogenic or fluorogenic probes for detecting specific biomolecules or enzymes. Such probes are essential tools in high-throughput screening (HTS) platforms, enabling rapid identification of bioactive compounds from large libraries.

In conclusion, CAS No. 20444-09-1, also known as 2-Nitrobenzyl p-toluenesulfonate, is a multifaceted compound with broad applications in pharmaceutical research and chemical biology. Its unique structural features enable its use as a protecting group, a synthetic intermediate, and a diagnostic tool. As research continues to evolve, the utility of this compound is expected to expand further, contributing to innovative advancements in drug development and biochemical studies.

20444-09-1 (2-Nitrobenzyl p-toluenesulfonate) 関連製品

- 4450-68-4((4-nitrophenyl)methyl 4-methylbenzene-1-sulfonate)

- 132369-07-4(1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole)

- 935-72-8(1H-Pyrrole-3,4-dicarboxylic acid)

- 1803885-30-4(2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one)

- 1468946-11-3(4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde)

- 897619-34-0(2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol)

- 1256360-65-2(4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride)

- 2018142-69-1(3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile)

- 128396-53-2(Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside)

- 103755-56-2(5-Amino-1-phenyl-1H-pyrazol-3-ol)